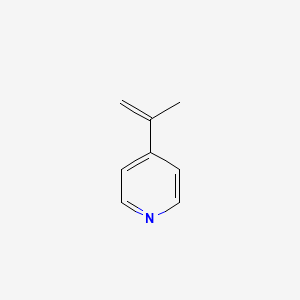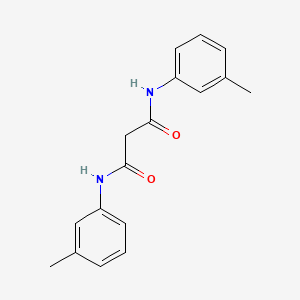
N,N'-双(3-甲基苯基)丙二酰胺
描述
N,N’-bis(3-methylphenyl)propanediamide is an organic compound with the molecular formula C17H18N2O2 It is a symmetrical molecule characterized by the presence of two amide groups attached to a central propane chain, with each amide group bonded to a 3-methylphenyl group
科学研究应用
N,N’-bis(3-methylphenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylphenyl)propanediamide typically involves the reaction of 3-methylbenzoic acid with 1,3-diaminopropane. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-methylphenyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N’-bis(3-methylphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
作用机制
The mechanism of action of N,N’-bis(3-methylphenyl)propanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amide groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s interaction with its molecular targets.
相似化合物的比较
Similar Compounds
- N,N’-bis(4-methylphenyl)propanediamide
- N,N’-bis(2-methylphenyl)propanediamide
- N,N’-bis(3-chlorophenyl)propanediamide
Uniqueness
N,N’-bis(3-methylphenyl)propanediamide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs, making it a compound of particular interest in research and industrial applications.
属性
IUPAC Name |
N,N'-bis(3-methylphenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYKPTPEJZYMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350456 | |
| Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116476-70-1 | |
| Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Q1: What is the spatial arrangement of N,N'-bis(3-methylphenyl)propanediamide?
A1: N,N'-bis(3-methylphenyl)propanediamide exhibits a symmetrical structure around its central carbon atom. The molecule is divided into two identical halves, related by a twofold rotation axis. Each half contains an amide group that lies almost coplanar with its adjacent benzene ring [].
Q2: How does N,N'-bis(3-methylphenyl)propanediamide interact with other molecules in its solid state?
A2: In the crystal form, individual molecules of N,N'-bis(3-methylphenyl)propanediamide interact through intermolecular hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link the molecules into chains that run along the c axis. Additionally, weaker π–π stacking interactions between adjacent chains further stabilize the crystal structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
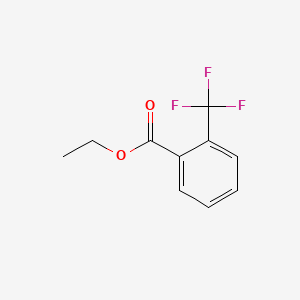
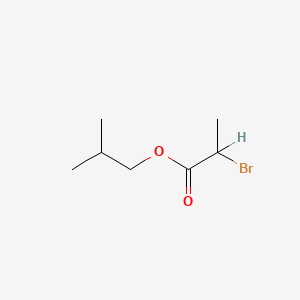
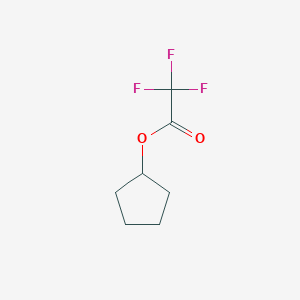
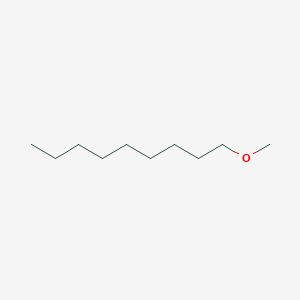
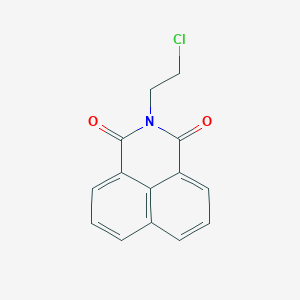
![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)
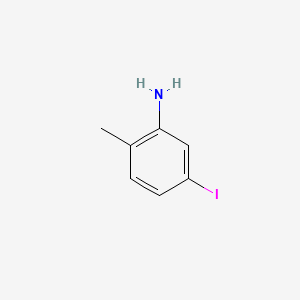
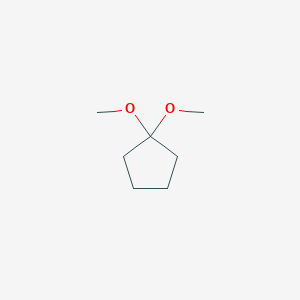
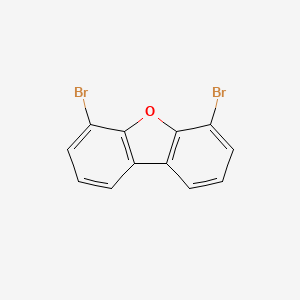
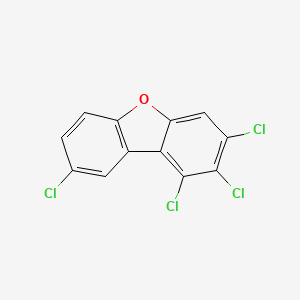
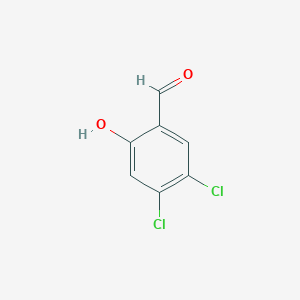
![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)
![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)
